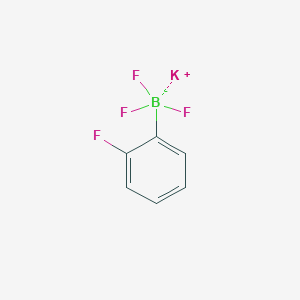

Potassium (2-fluorophenyl)trifluoroborate

Vue d'ensemble

Description

Potassium (2-fluorophenyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF₃]⁻. This compound is part of the broader class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. Organotrifluoroborates are often used as alternatives to boronic acids, boronate esters, and organoboranes, particularly in Suzuki-Miyaura coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium (2-fluorophenyl)trifluoroborate can be synthesized through the reaction of 2-fluorophenylboronic acid with potassium bifluoride (KHF₂). The reaction typically involves the following steps:

- Dissolution of 2-fluorophenylboronic acid in an appropriate solvent.

- Addition of potassium bifluoride to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Isolation and purification of the product by filtration and recrystallization .

Industrial Production Methods: The industrial production of potassium organotrifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous-flow chemistry to improve efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium (2-fluorophenyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a nucleophile.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Reagents: Common reagents include aryl or vinyl halides, palladium catalysts, and bases such as potassium carbonate or sodium hydroxide.

Conditions: Reactions are typically carried out in polar solvents like ethanol or water, under mild to moderate temperatures.

Major Products: The major products formed from these reactions are biaryl compounds or substituted alkenes, depending on the nature of the halide used in the coupling reaction .

Applications De Recherche Scientifique

Cross-Coupling Reactions

One of the primary applications of potassium (2-fluorophenyl)trifluoroborate is in cross-coupling reactions , particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The advantages of using potassium trifluoroborates include:

- Stability : They are moisture- and air-stable, making them easier to handle compared to traditional boronic acids .

- Functional Group Tolerance : The reaction conditions are mild, allowing for a wide range of functional groups to be present without degradation .

- Efficiency : Potassium trifluoroborates often provide higher yields and selectivity in reactions compared to their boronic acid counterparts.

Nucleophilic Substitution Reactions

This compound can also participate in nucleophilic substitution reactions. Its trifluoroborate anion acts as a nucleophile, enabling the formation of various substituted products. This application is particularly useful in synthesizing complex organic molecules where specific substitution patterns are required .

Synthesis of Biaryl Compounds

The compound is instrumental in synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The Suzuki-Miyaura coupling facilitated by this compound allows for the efficient construction of biaryl structures, contributing significantly to medicinal chemistry .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various synthetic applications:

- Research by Molander et al. demonstrated that using potassium trifluoroborates in Suzuki-Miyaura coupling reactions resulted in improved reaction rates and yields compared to traditional boronic acids. This study emphasized the versatility of trifluoroborates as coupling partners across different substrates .

- A comparative study illustrated that this compound outperformed other organoboron reagents in terms of stability and reactivity under oxidative conditions, making it a preferred choice for challenging synthetic routes .

Comparison with Related Compounds

To understand the unique advantages of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Potassium phenyltrifluoroborate | Phenyl group instead of fluorophenyl | More stable but less reactive |

| Potassium (3-fluorophenyl)trifluoroborate | Different fluorine position | May exhibit different reactivity |

| Potassium (4-fluorophenyl)trifluoroborate | Another positional isomer | Reactivity may vary based on substitution pattern |

The specific positioning of fluorine on the aromatic ring in this compound influences its reactivity and selectivity during chemical transformations, distinguishing it from its analogs .

Mécanisme D'action

The mechanism by which potassium (2-fluorophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in chemical reactions. In Suzuki-Miyaura coupling reactions, the compound hydrolyzes to form the corresponding boronic acid in situ, which then participates in the catalytic cycle to form the desired product. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

- Potassium phenyltrifluoroborate

- Potassium (4-fluorophenyl)trifluoroborate

- Potassium (2-chlorophenyl)trifluoroborate

Comparison: Potassium (2-fluorophenyl)trifluoroborate is unique due to the presence of the fluorine atom on the phenyl ring, which can influence the electronic properties and reactivity of the compound. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions. The fluorine substituent can also impact the stability and solubility of the compound, making it a valuable reagent in specific synthetic applications .

Activité Biologique

Potassium (2-fluorophenyl)trifluoroborate (C6H4BF4K) is an organoboron compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms, applications, and relevant case studies.

Overview

This compound is characterized by a trifluoroborate group attached to a 2-fluorophenyl moiety. Its molecular weight is approximately 216.0255 g/mol, and it is part of a broader class of potassium organotrifluoroborates known for their stability and reactivity in various chemical reactions, particularly in organic synthesis and medicinal chemistry .

The biological activity of this compound can be attributed to its ability to participate in nucleophilic and electrophilic reactions. The boron atom in the trifluoroborate group can form reactive intermediates that are crucial in various biochemical pathways. For instance, during Suzuki-Miyaura cross-coupling reactions, it acts as a reagent that facilitates the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules .

Biological Applications

- Drug Development : The introduction of fluorine atoms into organic molecules often enhances their biological activity. This compound is used in the synthesis of fluorinated compounds that exhibit improved pharmacokinetic properties, making them suitable candidates for drug development .

- Biological Assays : Preliminary studies suggest that this compound may have applications in developing biologically active compounds, including potential therapeutic agents targeting various diseases .

- Chemical Biology : Its role as a versatile building block in the synthesis of biologically active compounds has been highlighted, particularly in the context of creating g-secretase inhibitors and other pharmacologically relevant molecules .

Case Study 1: Synthesis of Fluorinated Compounds

Research has demonstrated the effectiveness of this compound in synthesizing fluorinated compounds through cross-coupling reactions. For example, a study reported successful yields when using this compound in conjunction with palladium catalysts to form desired products with high selectivity .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 85 | Pd catalyst, 40 °C |

| Direct Substitution | 78 | Brønsted acid catalyst |

Case Study 2: Biological Activity Assessment

Another study assessed the biological activity of this compound by testing its interaction with various biological systems. The results indicated promising interactions that warrant further investigation into its therapeutic potential .

Safety and Toxicity

While this compound exhibits significant potential for biological applications, safety assessments are crucial. It is classified as an irritant, necessitating careful handling and usage protocols in laboratory settings .

Propriétés

IUPAC Name |

potassium;trifluoro-(2-fluorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF4.K/c8-6-4-2-1-3-5(6)7(9,10)11;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCGQXSPWSTQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635645 | |

| Record name | Potassium trifluoro(2-fluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166328-10-5 | |

| Record name | Potassium trifluoro(2-fluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.